REACTION_CXSMILES
|
C[N+]1([O-])CC[O:5]CC1.Br[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:13][CH:12]=1.O>CC#N.C1(C)C=CC=CC=1>[CH:10]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:13][CH:12]=1)=[O:5]
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
848 g
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
742 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
212 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
WASH
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Details
|
The remaining toluene solution was washed with water twice (530 g×2)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at a temperature below 40° C. until the weight of the solution
|
Type
|
ADDITION
|
Details
|
An activated charcoal (3 g) was added to the solution
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Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
ADDITION
|
Details
|
To the solution was added 2,6-dibutyl-4-hydroxytoluene (152 mg)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |